molecular formula C12H20O3 B14270373 Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate CAS No. 141451-12-9

Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate

Cat. No.: B14270373
CAS No.: 141451-12-9
M. Wt: 212.28 g/mol
InChI Key: UDACLCJJOKUWPD-UHFFFAOYSA-N
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Description

Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate is an organic compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate typically involves the reaction of 2,4,6-trimethylcyclohex-3-en-1-ylmethanol with methyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonates and other oxidation products.

    Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.

    Substitution: The carbonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonates, while reduction can produce alcohols.

Scientific Research Applications

Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.

Mechanism of Action

The mechanism of action of Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-3-buten-2-one
  • 4-(2,5,6,6-Tetramethyl-1-cyclohexen-1-yl)-3-buten-2-one

Uniqueness

Methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate stands out due to its unique structure and reactivity

Properties

CAS No.

141451-12-9

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

methyl (2,4,6-trimethylcyclohex-3-en-1-yl)methyl carbonate

InChI

InChI=1S/C12H20O3/c1-8-5-9(2)11(10(3)6-8)7-15-12(13)14-4/h5,9-11H,6-7H2,1-4H3

InChI Key

UDACLCJJOKUWPD-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC(C1COC(=O)OC)C)C

Origin of Product

United States

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